VCP/p97 inhibitor-1

p97/VCP ATPase inhibition Ubiquitin-proteasome system Target engagement

VCP/p97 inhibitor-1 (CAS 2630950-38-6), also designated compound 17, is a synthetic small-molecule inhibitor of the AAA+ ATPase valosin‑containing protein (VCP)/p97. It belongs to a series of novel pyrimidine derivatives distinguished by the presence of a boronic acid motif, a structural feature not found in first‑generation ATP‑competitive inhibitors (e.g., CB‑5083) or allosteric inhibitors (e.g., NMS‑873, UPCDC‑30245).

Molecular Formula C24H26BN5O4S
Molecular Weight 491.4 g/mol
Cat. No. B12383081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCP/p97 inhibitor-1
Molecular FormulaC24H26BN5O4S
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O
InChIInChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28)
InChIKeyFOBHQTSQEGGBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VCP/p97 Inhibitor-1 (Compound 17): A Boronic Acid Pyrimidine p97 ATPase Inhibitor for Targeted Protein Homeostasis Research


VCP/p97 inhibitor-1 (CAS 2630950-38-6), also designated compound 17, is a synthetic small-molecule inhibitor of the AAA+ ATPase valosin‑containing protein (VCP)/p97 [1]. It belongs to a series of novel pyrimidine derivatives distinguished by the presence of a boronic acid motif, a structural feature not found in first‑generation ATP‑competitive inhibitors (e.g., CB‑5083) or allosteric inhibitors (e.g., NMS‑873, UPCDC‑30245) . The compound exhibits an enzymatic IC₅₀ of 54.7 nM against p97 ATPase activity and disrupts ubiquitin‑proteasome system (UPS)‑dependent degradation of misfolded polypeptides, leading to dysregulated protein homeostasis [1].

Why VCP/p97 Inhibitor-1 Cannot Be Replaced by Generic ATP‑Competitive or Allosteric p97 Inhibitors


p97 inhibitors are not interchangeable because they engage distinct binding sites and display divergent off‑target profiles. CB‑5083, an ATP‑competitive D2‑domain inhibitor, was discontinued in clinical trials due to off‑target binding to phosphodiesterase 6 (PDE6) and consequent visual toxicity [1]. Allosteric inhibitors NMS‑873 and UPCDC‑30245 bind outside the ATPase site and exhibit 30‑fold greater potency against CB‑5083‑resistant HCT116 double mutants, confirming that resistance mechanisms are inhibitor‑class‑specific [2]. VCP/p97 inhibitor‑1 incorporates a boronic acid warhead within a pyrimidine scaffold, a chemotype rationally designed to circumvent the PDE6‑related toxicity that terminated CB‑5083 development [1]. A simple potency‑based substitution (e.g., choosing the lower IC₅₀ CB‑5083 or NMS‑873) risks ignoring critical differences in resistance susceptibility, selectivity, and the biological consequence of engaging the target through divergent binding modalities.

Quantitative Comparative Evidence: VCP/p97 Inhibitor-1 vs. Key p97 Inhibitors


Enzymatic Potency of VCP/p97 Inhibitor-1 Measured Against the p97 ATPase Domain

In a biochemical p97 ATPase assay, VCP/p97 inhibitor-1 (compound 17) inhibited p97 with an IC₅₀ of 54.7 nM [1]. This potency is approximately 5‑fold weaker than the ATP‑competitive inhibitor CB‑5083 (IC₅₀ 11 nM) and approximately 2‑fold weaker than the allosteric inhibitors NMS‑873 (IC₅₀ 30 nM) and UPCDC‑30245 (IC₅₀ 27 nM) ; however, it is superior to ML240/ML241 (IC₅₀ ~100 nM) and the covalent inhibitor NMS‑859 (IC₅₀ ~360 nM) [2].

p97/VCP ATPase inhibition Ubiquitin-proteasome system Target engagement

Cellular Anti‑Proliferative Activity of VCP/p97 Inhibitor-1 in A549 and RPMI8226 Cancer Cells

In 72‑hour cell viability assays, VCP/p97 inhibitor‑1 displayed anti‑proliferative IC₅₀ values of 2.9 μM in A549 NSCLC cells and 0.86 μM in RPMI8226 multiple myeloma cells when applied in 3‑fold serial dilutions up to 10 μM . By comparison, CB‑5083 exhibited an A549 cell‑killing IC₅₀ of 0.68 μM under similar monolayer conditions , indicating that CB‑5083 is approximately 4‑fold more potent in this NSCLC line, while the relative potency against RPMI8226 has not been reported for CB‑5083 in a directly comparable format.

Non-small cell lung cancer Multiple myeloma Cell viability

Structural Differentiation: Boronic Acid Chemotype as a Strategy to Mitigate PDE6‑Mediated Off‑Target Toxicity

CB‑5083, the first‑generation ATP‑competitive p97 inhibitor, was withdrawn from Phase I clinical trials because it caused irreversible visual toxicity via off‑target inhibition of phosphodiesterase 6 (PDE6) [1]. VCP/p97 inhibitor‑1 was rationally designed with a boronic acid‑functionalized pyrimidine scaffold specifically to overcome this PDE6‑mediated toxicity [2]. Direct head‑to‑head PDE6 inhibition data for VCP/p97 inhibitor‑1 have not been published; however, the structural absence of the 2‑anilino‑4‑aryl‑thiazole motif present in CB‑5083 and the introduction of the boronic acid moiety represent a deliberate departure from the chemotype associated with PDE6 binding.

Off-target toxicity PDE6 Boronic acid pharmacophore

Binding Mode Differentiation: Docking‑Predicted Interactions of Boronic Acid Pyrimidine vs. ATP‑Competitive Inhibitors

Molecular docking studies performed with VCP/p97 inhibitor‑1 and the p97 D2 ATPase domain suggest that the boronic acid group forms key hydrogen‑bond interactions distinct from those utilized by ATP‑competitive inhibitors such as CB‑5083 [1]. While CB‑5083 occupies the adenine‑binding pocket of the D2 domain through canonical ATP‑competitive contacts [2], docking of compound 17 indicates engagement of the phosphate‑binding region via the boronic acid moiety, a mode that may confer differential sensitivity to resistance mutations in the adenine pocket.

Molecular docking Binding mode D2 domain

Metabolic Stability Benchmark: Pyrimidine‑Boronic Acid Series vs. CB‑5083 in Human Liver Microsomes

Although VCP/p97 inhibitor‑1 (compound 17) has not been individually profiled for liver microsome stability, a closely related pyrimidine derivative from the same series, compound 35 (IC₅₀ 36 nM), demonstrated a human liver microsome half‑life of 42.3 min, which is 1.6‑fold longer than CB‑5083 (25.8 min) measured under identical conditions [1]. This intra‑series trend suggests that the boronic acid‑containing pyrimidine scaffold may offer improved metabolic stability relative to the discontinued clinical candidate.

Liver microsome stability Metabolic stability PK/ADME

Optimal Research and Preclinical Application Scenarios for VCP/p97 Inhibitor-1


Head‑to‑Head Comparator Studies Investigating PDE6‑Related Off‑Target Toxicity of p97 Inhibitors

VCP/p97 inhibitor‑1 serves as an ideal comparator to CB‑5083 in side‑by‑side PDE6 enzyme inhibition and retinal cell toxicity panels. Because CB‑5083 was withdrawn from clinical development precisely due to PDE6‑mediated visual toxicity [1], and VCP/p97 inhibitor‑1 was designed to eliminate this liability through boronic acid incorporation [2], a direct PDE6 profiling experiment addresses a critical unmet need in p97 inhibitor development.

Resistance Profiling in CB‑5083‑ or NMS‑873‑Resistant HCT116 Colorectal Cancer Models

Allosteric inhibitors NMS‑873 and UPCDC‑30245 show 30‑fold enhanced potency over CB‑5083 in CB‑5083‑resistant D649A/T688A double‑mutant HCT116 cells [1]. VCP/p97 inhibitor‑1, with its docking‑predicted phosphate‑region binding mode [2], should be tested against these isogenic resistant lines to establish whether boronic acid‑bearing pyrimidines constitute a third orthogonal resistance class beyond ATP‑competitive and allosteric inhibitors.

Multiple Myeloma Dependency Studies Exploiting UPS Dysregulation

With a sub‑micromolar IC₅₀ of 0.86 μM in RPMI8226 multiple myeloma cells [1], VCP/p97 inhibitor‑1 is well‑suited for investigating p97 dependency in plasma cell malignancies where proteasome inhibitors (e.g., bortezomib) are standard‑of‑care. The boronic acid motif, also present in bortezomib, provides a pharmacophore‑relevant bridge for combinatorial UPS targeting studies.

Structural Biology of p97–Inhibitor Complexes to Elucidate Boronic Acid Binding Mode

No co‑crystal structure of VCP/p97 inhibitor‑1 with p97 has been reported. Cryo‑EM or X‑ray crystallography studies using compound 17 could reveal whether the boronic acid engages the phosphate‑binding loop of the D2 domain as predicted by docking [1], offering a structural rationale for resistance‑mutation‑insensitive p97 inhibition distinct from both ATP‑competitive and allosteric inhibitors.

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